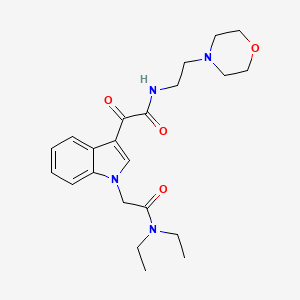
2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. It also has a morpholinoethyl group, which is often used in medicinal chemistry due to its polarity and ability to form hydrogen bonds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The indole ring system is aromatic, which would contribute to the compound’s stability. The morpholinoethyl group could potentially participate in hydrogen bonding, influencing the compound’s solubility and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indole ring could contribute to its aromaticity and stability, while the diethylamino and morpholinoethyl groups could influence its polarity and solubility .Scientific Research Applications
Antifungal and Antimicrobial Agents
Broad-Spectrum Antifungal Agents : Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as potent fungicidal agents against Candida species, with considerable antifungal activity also observed against Aspergillus species, molds, and dermatophytes. These compounds have shown promising in vitro and in vivo efficacy, highlighting their potential as broad-spectrum antifungal agents (Bardiot et al., 2015).
Antimicrobial Activity : Some novel derivatives have been synthesized for their antibacterial and antifungal activities. For instance, compounds with the morpholin-4-yl moiety have shown promising antibacterial and antifungal properties against various pathogenic microorganisms, indicating their potential as antimicrobial agents (Debnath & Ganguly, 2015).
Analgesic and Anti-inflammatory Activities
- Analgesic and Anti-inflammatory : Derivatives of quinazolinyl acetamides have been synthesized and evaluated for their analgesic, anti-inflammatory, and ulcerogenic index activities. Some compounds have shown potent analgesic and anti-inflammatory activities, offering a potential pathway for the development of new therapeutic agents in this area (Alagarsamy et al., 2015).
Antinociceptive Effect
- Selective σ1 Receptor Ligand with Antinociceptive Effect : The compound 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide has been discovered to have a high σ1 receptor affinity and significant selectivity over σ2 receptors. It has demonstrated an antinociceptive effect in treating inflammatory pain, suggesting its potential as a therapeutic agent for pain management (Navarrete-Vázquez et al., 2016).
Synthesis and Characterization
- Green Synthesis Approaches : The ultrasound-assisted synthesis of certain derivatives, such as diethyl (2-(1-(morpholinomethyl)-2-oxoindolin-3-ylidene)hydrazinyl) (substituted phenyl/heteryl) methylphosphonate, has been reported. These approaches highlight the importance of green chemistry in synthesizing pharmacologically significant compounds with potential applications in drug development (Tiwari et al., 2018).
Future Directions
properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-morpholin-4-ylethyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4/c1-3-25(4-2)20(27)16-26-15-18(17-7-5-6-8-19(17)26)21(28)22(29)23-9-10-24-11-13-30-14-12-24/h5-8,15H,3-4,9-14,16H2,1-2H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXUHCYNZJGYRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

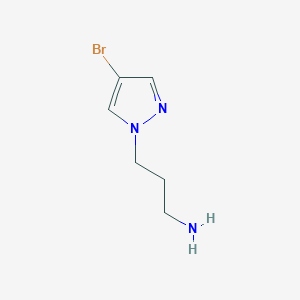
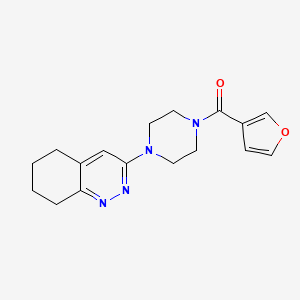
![6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride](/img/structure/B2879762.png)
![7-Bromo-3-methylimidazo[1,2-a]pyridine](/img/structure/B2879765.png)
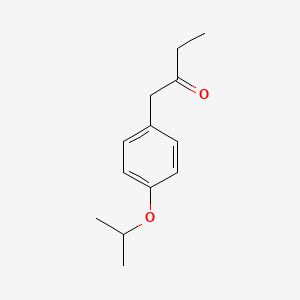
![(2E)-3-[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid](/img/structure/B2879767.png)
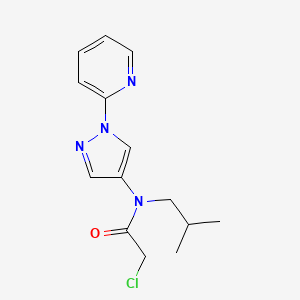
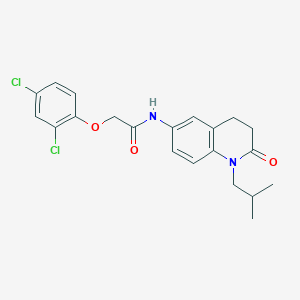
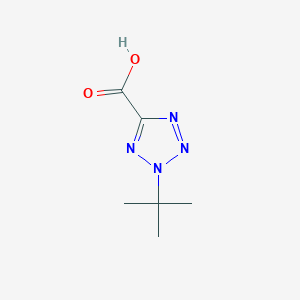
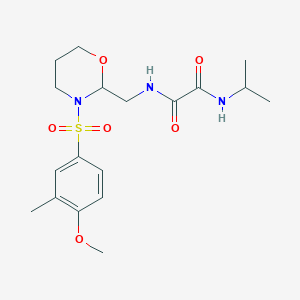
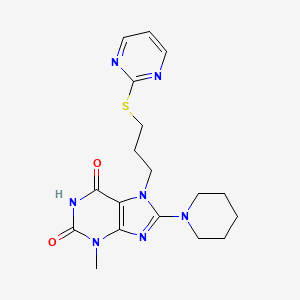
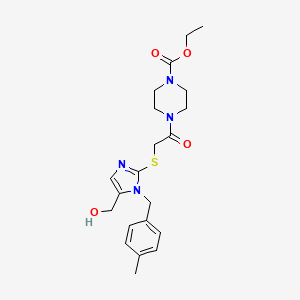
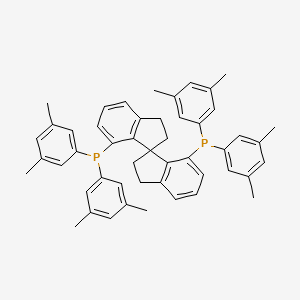
![1-(4-phenylpiperazin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2879780.png)